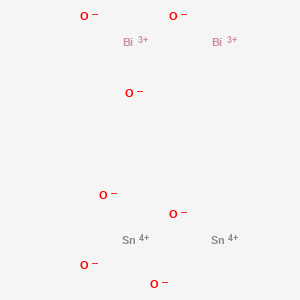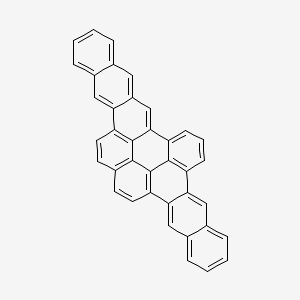
(3alpha,4alpha,5alpha)-4-Methylcholestan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3alpha,4alpha,5alpha)-4-Methylcholestan-3-ol is a sterol derivative that belongs to the class of organic compounds known as cholesterols and derivatives. These compounds contain a 3-hydroxylated cholestane core. This compound is characterized by the presence of a methyl group at the 4-position and a hydroxyl group at the 3-position on the cholestane skeleton.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,4alpha,5alpha)-4-Methylcholestan-3-ol typically involves the reduction of androstenedione using zinc powder to obtain 5alpha-androstane-3-alkene-17-ketone . This intermediate can then be further processed to introduce the methyl and hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, followed by purification processes such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3alpha,4alpha,5alpha)-4-Methylcholestan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The methyl group at the 4-position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various stereoisomers.
Applications De Recherche Scientifique
(3alpha,4alpha,5alpha)-4-Methylcholestan-3-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other sterol derivatives.
Biology: It serves as a model compound for studying sterol metabolism and function in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of cholesterol-related disorders.
Mécanisme D'action
The mechanism of action of (3alpha,4alpha,5alpha)-4-Methylcholestan-3-ol involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in sterol metabolism, such as methylsterol monooxygenase . This enzyme catalyzes the hydroxylation of sterols, which is a crucial step in the biosynthesis of cholesterol and other sterol derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3alpha,4alpha,5alpha)-4-(2-Propenyl)cholestan-3-ol: This compound has a propenyl group at the 4-position instead of a methyl group.
4alpha,5alpha-Epoxy-11-eudesmen-3a-ol: This compound is a sesquiterpenoid with an epoxy group at the 4,5-position.
Cyclopentene, 3,5-diethenyl-4-methoxy-, (3alpha,4alpha,5alpha): This compound has a methoxy group at the 4-position and diethenyl groups at the 3,5-positions.
Uniqueness
(3alpha,4alpha,5alpha)-4-Methylcholestan-3-ol is unique due to its specific structural features, including the presence of a methyl group at the 4-position and a hydroxyl group at the 3-position. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
20997-67-5 |
|---|---|
Formule moléculaire |
C28H50O |
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
(3R,4S,5S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H50O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h18-26,29H,7-17H2,1-6H3/t19-,20+,21+,22-,23+,24+,25+,26-,27-,28+/m1/s1 |
Clé InChI |
AMNBDMZNFAQUHN-UUGLMTBLSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC[C@H]1O)C)C)[C@H](C)CCCC(C)C |
SMILES canonique |
CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


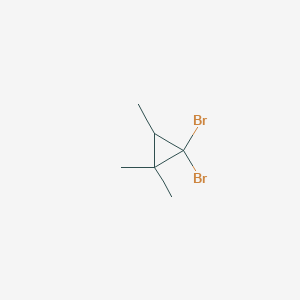
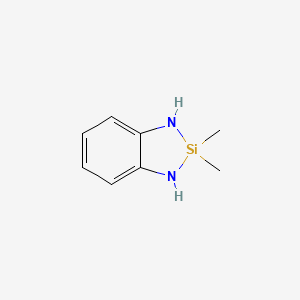
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
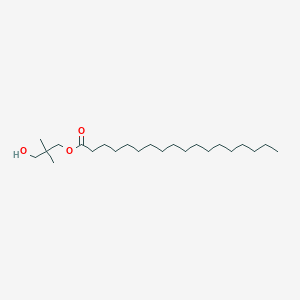

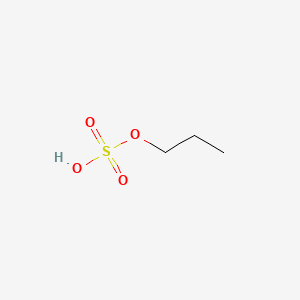

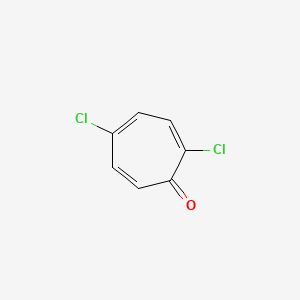
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)


